
Protoescigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线及反应条件: 原人参皂苷元可以通过一个两步化学过程制备,该过程涉及人参皂苷的受控降解。 此过程产生一系列齐墩果-12-烯型皂苷元,从中分离并纯化得到原人参皂苷元 . 混合物中的主要成分以其相应的单水合物形式分离出来,无需色谱方法 .
工业生产方法: 在工业环境中,原人参皂苷元是通过在酸性和碱性条件下水解人参皂苷来生产的。 此过程使皂苷元粗混合物中富含原人参皂苷元,然后分离并纯化 .
化学反应分析
反应类型: 原人参皂苷元会发生各种化学反应,包括:
氧化: 原人参皂苷元可以被氧化形成不同的衍生物。
还原: 还原反应可以改变原人参皂苷元中存在的官能团。
取代: 原人参皂苷元可以发生取代反应形成新的化合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
科学研究应用
原人参皂苷元在科学研究中有着广泛的应用:
化学: 原人参皂苷元用作探索性化学的底物,特别是在合成人参皂苷类似物和新糖缀合物方面.
生物学: 研究其生物活性,包括其作为免疫佐剂的潜力.
医学: 研究其治疗特性,如抗炎和血管收缩作用.
工业: 用于开发药物制剂和其他工业应用.
作用机制
原人参皂苷元通过各种分子靶点和途径发挥作用。 它诱导内皮细胞中的胆固醇合成,导致细胞功能发生改变,并减少对炎症刺激的反应 . 这包括抑制NFκB信号转导和下调TNF-α诱导的效应蛋白 .
相似化合物的比较
原人参皂苷元在三萜类化合物中是独特的,因为它具有特定的结构和生物活性。 类似的化合物包括:
- 巴豆皂苷元 C
- 巴豆皂苷元 D
- 人参皂苷元
生物活性
Protoescigenin, a triterpenoid sapogenin derived from the horse chestnut plant (Aesculus hippocastanum), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and recent research findings.
This compound is the main aglycone of escin, a mixture of saponins known for its therapeutic applications. Its structure is characterized by a pentacyclic triterpene framework, which contributes to its biological activity. The compound can be synthesized through the hydrolysis of escin, yielding this compound with high purity levels exceeding 98% .
Biological Activities
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions .
2. Cardiovascular Benefits
This compound has been studied for its effects on vascular health. It promotes endothelial cell function and exhibits vasodilatory effects, which may contribute to improved blood circulation and reduced risk of cardiovascular diseases. These effects are attributed to the modulation of nitric oxide (NO) synthesis in endothelial cells .
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
This compound's biological activities are mediated through several mechanisms:
- Inhibition of NF-κB Pathway : this compound suppresses the NF-κB signaling pathway, which is pivotal in inflammation and immune response regulation.
- Modulation of MAPK Signaling : It affects mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and apoptosis.
- Enhancement of Endothelial Nitric Oxide Synthase (eNOS) : By upregulating eNOS, this compound facilitates increased NO production, promoting vasodilation and improving blood flow .
Case Studies
Recent studies have explored this compound's therapeutic potential:
- Study on Chronic Venous Insufficiency : A clinical trial investigated the efficacy of escin (containing this compound) in patients with chronic venous insufficiency. Results indicated significant improvements in symptoms such as leg swelling and pain, supporting its use as a venotonic agent .
- Experimental Models of Inflammation : In animal models induced with inflammatory conditions, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLHZZPVLQJKG-JAGYOTNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20853-07-0 |
Source
|
Record name | Protoescigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROTOESCIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。